2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride
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Overview
Description
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride is a synthetic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the aminocyclobutyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole ring. The aminocyclobutyl group is then introduced through a series of reactions, including alkylation and amination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 2-(1-aminocyclopropyl)-1H-imidazole-4-carboxylic acid
- 2-(1-aminocyclopentyl)-1H-imidazole-4-carboxylic acid
- 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylic acid .
Uniqueness
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride is unique due to its specific aminocyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H13Cl2N3O2 |
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Molecular Weight |
254.11 g/mol |
IUPAC Name |
2-(1-aminocyclobutyl)-1H-imidazole-5-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c9-8(2-1-3-8)7-10-4-5(11-7)6(12)13;;/h4H,1-3,9H2,(H,10,11)(H,12,13);2*1H |
InChI Key |
UGQLTRQKFUKXOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=C(N2)C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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